![molecular formula C14H25NO4 B2783280 tert-butyl (3S)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 1801766-82-4](/img/structure/B2783280.png)
tert-butyl (3S)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3S)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of tert-butyl (tert-butyl (3S)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is not fully understood. However, it is believed to inhibit the growth of microorganisms by disrupting their cell membrane integrity. It may also induce apoptosis in cancer cells by activating the intrinsic pathway.
Biochemical and Physiological Effects:
Tert-butyl (this compound)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate has been shown to modulate various biochemical and physiological processes. It has been found to inhibit the production of pro-inflammatory cytokines and oxidative stress markers. It also exhibits neuroprotective effects by reducing the expression of pro-apoptotic proteins and increasing the levels of anti-apoptotic proteins.
Advantages and Limitations for Lab Experiments
Tert-butyl (tert-butyl (3S)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily determined using analytical techniques. It also exhibits broad-spectrum activity against microorganisms, making it a potential candidate for the development of new antimicrobial agents. However, its low solubility in water and limited availability may pose challenges in its application.
Future Directions
There are several future directions for the study of tert-butyl (tert-butyl (3S)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate. One potential direction is the development of novel drug delivery systems that can enhance its bioavailability and efficacy. Another direction is the investigation of its potential as a therapeutic agent for the treatment of neurodegenerative disorders and inflammatory diseases. Furthermore, the structure-activity relationship of this compound can be studied to identify more potent analogs with improved pharmacological properties.
Conclusion:
Tert-butyl (this compound)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a synthetic compound with significant potential for scientific research. Its broad-spectrum activity against microorganisms, neuroprotective and anti-inflammatory properties, and potential as a therapeutic agent make it an attractive candidate for further investigation. The future directions for the study of this compound highlight its potential as a valuable tool in the development of new drugs and therapies.
Synthesis Methods
Tert-butyl (tert-butyl (3S)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is synthesized using a multi-step process that involves the reaction of 4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylic acid with tert-butyl chloroformate. The reaction is carried out under controlled conditions, and the resulting compound is purified using column chromatography.
Scientific Research Applications
Tert-butyl (tert-butyl (3S)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antifungal, antibacterial, and antitumor activities. In addition, it has been found to possess neuroprotective and anti-inflammatory properties.
properties
IUPAC Name |
tert-butyl (3S)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-10-11(16)14(9-18-10)5-7-15(8-6-14)12(17)19-13(2,3)4/h10-11,16H,5-9H2,1-4H3/t10-,11?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORRAJSJCALZIB-VUWPPUDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2(CCN(CC2)C(=O)OC(C)(C)C)CO1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(C2(CCN(CC2)C(=O)OC(C)(C)C)CO1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

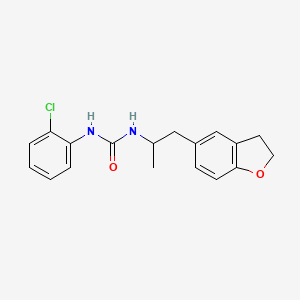

![3-((3-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2783199.png)
![3'-(4-Methylphenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2783201.png)
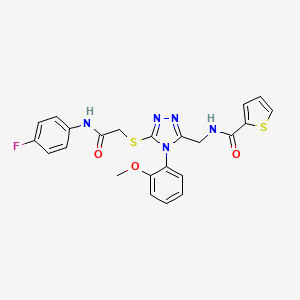
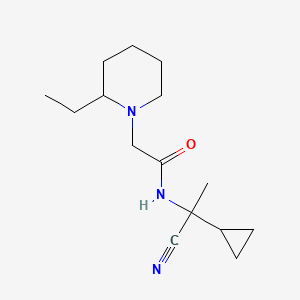
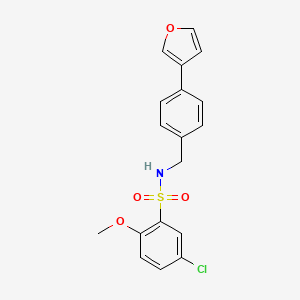
![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2783207.png)
![9-(2-methoxyethyl)-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2783208.png)


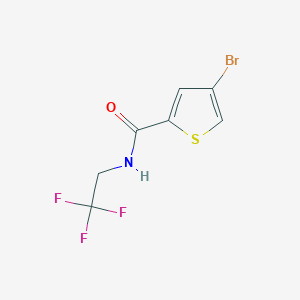
![N-(4-cyanophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2783217.png)
![1-[(4-Cyanophenyl)carbamoyl]piperidine-2-carboxylic acid](/img/structure/B2783220.png)